molecular formula C16H14N2O2S B2640914 (Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide CAS No. 1164560-66-0

(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Cat. No. B2640914
CAS RN: 1164560-66-0
M. Wt: 298.36
InChI Key: CLODSRYIQAUJSG-MSUUIHNZSA-N
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Description

(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMTB, and it is a thiazole-based molecule that has a benzamide moiety attached to it.

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized through heterocyclization, highlighting the importance of such compounds in synthetic chemistry (Saeed & Rafique, 2013).
  • The synthesis of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their characterization through various spectroscopic techniques were reported, alongside their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).

Biological Activities

  • Research into 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrated potent and selective cytotoxic effects against leukemia cell lines, underscoring the potential for therapeutic applications of related compounds (Horishny, Arshad, & Matiychuk, 2021).
  • A study on substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and their anti-cancer activity highlighted the significance of structural modifications for enhancing biological efficacy (Soni et al., 2015).

Antiviral and Antiretroviral Activities

  • N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, indicating the potential of such compounds as antiretroviral agents (Saeed et al., 2011).

Antimicrobial Properties

  • Fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities, suggesting the importance of fluorine substitution for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-12-11-21-16(18(12)10-14-8-5-9-20-14)17-15(19)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLODSRYIQAUJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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